molecular formula C15H13BrClNO2 B3474332 2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No.: B3474332
M. Wt: 354.62 g/mol
InChI Key: XHNHFKWYDSHQGE-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a chlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-bromo-4-methylphenol with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenoxy and acetamide groups can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced phenoxy or amine derivatives.

    Hydrolysis: Formation of 2-bromo-4-methylphenol and 2-chlorophenylacetic acid.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(2-bromophenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-10-6-7-14(11(16)8-10)20-9-15(19)18-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNHFKWYDSHQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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